

1,1,2,2-Tetrachloroethane: A Versatile Intermediate in Chemical Synthesis

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Compound of Interest

Compound Name: 1,1,2,2-Tetrachloroethane

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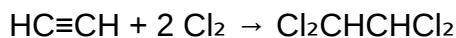
Introduction

1,1,2,2-Tetrachloroethane (TeCA), a dense, non-flammable, and colorless liquid, has historically served as a crucial chemical intermediate in the synthesis of various chlorinated hydrocarbons.^[1] While its use as a solvent has diminished due to its toxicity, its role as a precursor in the production of valuable chemicals such as trichloroethylene, tetrachloroethylene, and 1,2-dichloroethylene remains a significant area of study in industrial and synthetic chemistry.^{[2][3]} This technical guide provides a comprehensive overview of the core synthetic applications of **1,1,2,2-tetrachloroethane**, complete with quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.

Synthesis of 1,1,2,2-Tetrachloroethane

The primary industrial synthesis of **1,1,2,2-tetrachloroethane** involves the addition of chlorine to acetylene.^[1] To mitigate the risk of explosion from the direct reaction of gaseous acetylene and chlorine, the process is typically carried out using **1,1,2,2-tetrachloroethane** itself as the solvent.

Reaction Scheme:



This reaction is catalyzed by substances such as ferric chloride or antimony pentachloride. In a common industrial setup, dry acetylene and chlorine are continuously introduced into **1,1,2,2-tetrachloroethane** maintained at reflux under reduced pressure. The heat generated by the reaction is managed by the evaporation and subsequent condensation of the solvent. This method can achieve a high yield of the desired product.

Key Synthetic Transformations of **1,1,2,2-Tetrachloroethane**

1,1,2,2-Tetrachloroethane serves as a versatile starting material for the synthesis of several important chlorinated alkenes through dehydrochlorination and reduction reactions.

Dehydrochlorination to Trichloroethylene

The most significant application of **1,1,2,2-tetrachloroethane** is its conversion to trichloroethylene (TCE), a widely used industrial solvent.^{[2][3]} This transformation is achieved through the elimination of one molecule of hydrogen chloride.

Treatment of **1,1,2,2-tetrachloroethane** with an aqueous solution of a base, such as calcium hydroxide, yields trichloroethylene.^[4]

Reaction Scheme: $2 \text{Cl}_2\text{CHCHCl}_2 + \text{Ca}(\text{OH})_2 \rightarrow 2 \text{ClCH}=\text{CCl}_2 + \text{CaCl}_2 + 2 \text{H}_2\text{O}$

Heating **1,1,2,2-tetrachloroethane** in the vapor phase over a catalyst also produces trichloroethylene.^[5]

Reaction Scheme: $\text{Cl}_2\text{CHCHCl}_2 \xrightarrow{\text{(heat, catalyst)}} \text{ClCH}=\text{CCl}_2 + \text{HCl}$

Synthesis of Tetrachloroethylene

Tetrachloroethylene (perchloroethylene, PCE) can be synthesized from **1,1,2,2-tetrachloroethane**, often as a co-product with trichloroethylene.^[6] One route involves a combination of chlorination and dehydrochlorination steps.

Reduction to 1,2-Dichloroethylene

1,1,2,2-Tetrachloroethane can be reduced to 1,2-dichloroethylene (DCE) using various reducing agents, with zinc dust being a common laboratory method.^[1] This reaction typically

produces a mixture of the (Z)- and (E)-isomers.[7][8]

Reaction Scheme: $\text{Cl}_2\text{CHCHCl}_2 + \text{Zn} \rightarrow \text{ClCH}=\text{CHCl} + \text{ZnCl}_2$

Chlorination to Hexachloroethane

Under specific conditions, **1,1,2,2-tetrachloroethane** can be further chlorinated to produce hexachloroethane. This reaction is typically initiated by ultraviolet (UV) light.[1]

Reaction Scheme: $\text{Cl}_2\text{CHCHCl}_2 + 2 \text{Cl}_2 \xrightarrow{\text{UV light}} \text{CCl}_3\text{CCl}_3 + 2 \text{HCl}$

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis and reactions of **1,1,2,2-tetrachloroethane**.

Table 1: Synthesis of **1,1,2,2-Tetrachloroethane**

Parameter	Value	Reference
Reactants	Acetylene, Chlorine	
Catalyst	Ferric Chloride or Antimony Pentachloride	
Solvent	1,1,2,2-Tetrachloroethane	
Yield	97% (based on acetylene)	

Table 2: Synthesis of Trichloroethylene from **1,1,2,2-Tetrachloroethane**

Method	Catalyst/ Reagent	Temperat ure (°C)	Pressure	Conversi on (%)	Selectivit y (%)	Referenc e
Vapor-Phase Dehydrochlorination	12% TPPC/SiO ₂	-	-	100	100	[9]
Vapor-Phase Dehydrochlorination	Barium Chloride or Calcium Chloride	300-500	Atmospheric	-	-	[5]
Aqueous Base Dehydrochlorination	Calcium Hydroxide	-	-	-	-	[4]

Table 3: Reduction of **1,1,2,2-Tetrachloroethane** to 1,2-Dichloroethylene

Reductant	(Z)-DCE : (E)-DCE Ratio	Reference
Various Reductants	~2:1	[7][8]
Iron Metal	4.5:1	[7][8]

Experimental Protocols

Protocol 1: Synthesis of Trichloroethylene via Dehydrochlorination with Calcium Hydroxide (Aqueous Phase)

Materials:

- **1,1,2,2-Tetrachloroethane** (167.85 g/mol)
- Calcium Hydroxide (Ca(OH)₂, 74.09 g/mol)

- Water
- Distillation apparatus
- Separatory funnel
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

- Set up a distillation apparatus with a round-bottom flask, a condenser, and a receiving flask.
- In the round-bottom flask, prepare a slurry of calcium hydroxide in water.
- Slowly add **1,1,2,2-tetrachloroethane** to the slurry while stirring. The molar ratio of $\text{Ca}(\text{OH})_2$ to **1,1,2,2-tetrachloroethane** should be approximately 0.5:1 to provide a slight excess of the base.
- Heat the mixture gently to initiate the dehydrochlorination reaction. The trichloroethylene product (boiling point: 87.2 °C) will co-distill with water.
- Collect the distillate in the receiving flask.
- Transfer the distillate to a separatory funnel and separate the organic layer (trichloroethylene) from the aqueous layer.
- Wash the organic layer with water to remove any remaining water-soluble impurities.
- Dry the trichloroethylene over an anhydrous drying agent (e.g., magnesium sulfate).
- Filter to remove the drying agent and collect the purified trichloroethylene.
- Characterize the product using spectroscopic methods (^1H NMR, ^{13}C NMR, IR).

Protocol 2: Synthesis of 1,2-Dichloroethylene via Reduction with Zinc Dust

Materials:

- **1,1,2,2-Tetrachloroethane** (167.85 g/mol)
- Activated Zinc Dust
- Ethanol (or another suitable solvent)
- Reflux apparatus
- Filtration setup
- Distillation apparatus

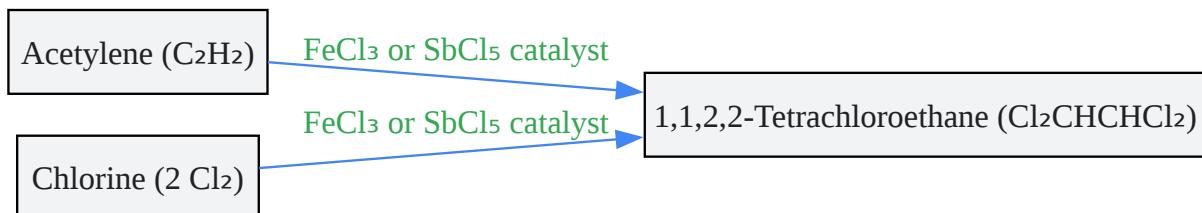
Procedure:

- Activate zinc dust by washing with dilute HCl, followed by water, ethanol, and then ether, and drying under vacuum.
- Set up a reflux apparatus with a round-bottom flask, a condenser, and a calcium chloride drying tube.
- In the round-bottom flask, add the activated zinc dust and ethanol.
- Slowly add **1,1,2,2-tetrachloroethane** to the stirred suspension of zinc in ethanol. An excess of zinc is typically used.
- Heat the reaction mixture to reflux and maintain the reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by TLC or GC.
- After the reaction is complete, cool the mixture to room temperature.
- Filter the reaction mixture to remove the unreacted zinc and zinc salts.
- Wash the solid residue with ethanol.
- Combine the filtrate and the washings and remove the ethanol by distillation.
- The resulting crude 1,2-dichloroethylene can be purified by fractional distillation to separate the cis and trans isomers.

- Characterize the products using spectroscopic methods (^1H NMR, ^{13}C NMR, IR, GC-MS).

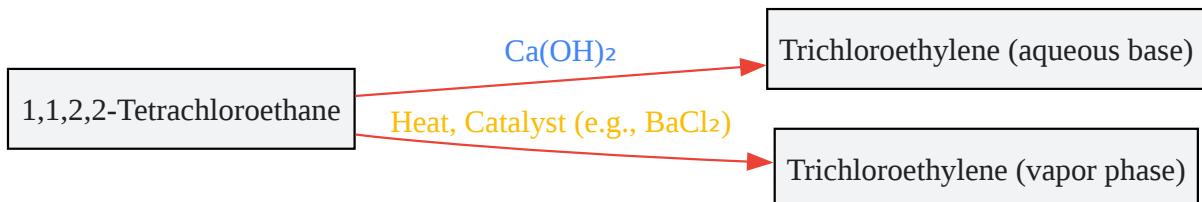
Visualizations of Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic transformations of **1,1,2,2-tetrachloroethane**.



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Caption: Synthesis of **1,1,2,2-Tetrachloroethane** from Acetylene.



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Caption: Dehydrochlorination of **1,1,2,2-Tetrachloroethane** to Trichloroethylene.



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Caption: Reduction of **1,1,2,2-Tetrachloroethane** to 1,2-Dichloroethylene.



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Caption: Chlorination of **1,1,2,2-Tetrachloroethane** to Hexachloroethane.

Conclusion

1,1,2,2-Tetrachloroethane remains a valuable, albeit hazardous, chemical intermediate. Its utility in the synthesis of commodity chemicals like trichloroethylene and tetrachloroethylene, as well as its application in laboratory-scale preparations of compounds like 1,2-dichloroethylene, underscores its continued importance in the field of organic synthesis. The methodologies outlined in this guide provide a foundational understanding for researchers and professionals working with this versatile precursor. Proper handling and safety precautions are paramount when working with **1,1,2,2-tetrachloroethane** and its derivatives due to their inherent toxicity.

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